molecular formula C16H22N4S B10958655 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-propylthiourea

1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-propylthiourea

Cat. No.: B10958655
M. Wt: 302.4 g/mol
InChI Key: VHNXMKSRBNPNPP-UHFFFAOYSA-N
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Description

N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PROPYLTHIOUREA is a synthetic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PROPYLTHIOUREA typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with propylamine and thiourea. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PROPYLTHIOUREA can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PROPYLTHIOUREA undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the thiourea moiety is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiourea derivatives

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PROPYLTHIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases. It is also studied for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PROPYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-METHYLTHIOUREA: Similar structure but with a methyl group instead of a propyl group. Exhibits similar biological activities but with different potency and selectivity.

    N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-ETHYLTHIOUREA: Contains an ethyl group instead of a propyl group. Shows comparable chemical reactivity and applications.

    N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-BUTYLTHIOUREA: Features a butyl group in place of the propyl group. Used in similar research contexts but may have different pharmacokinetic properties.

Uniqueness

N-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-N’-PROPYLTHIOUREA is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the propyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for studying the structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C16H22N4S

Molecular Weight

302.4 g/mol

IUPAC Name

1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-propylthiourea

InChI

InChI=1S/C16H22N4S/c1-4-10-17-16(21)18-11-15-12(2)19-20(13(15)3)14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H2,17,18,21)

InChI Key

VHNXMKSRBNPNPP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)NCC1=C(N(N=C1C)C2=CC=CC=C2)C

Origin of Product

United States

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